molecular formula C21H27NO2 B5461450 N-(2-butoxyphenyl)-4-tert-butylbenzamide

N-(2-butoxyphenyl)-4-tert-butylbenzamide

Cat. No.: B5461450
M. Wt: 325.4 g/mol
InChI Key: BTCGIGJOHUXONZ-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-4-tert-butylbenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide structure with a tert-butyl substituent. The unique structural features of this compound contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-4-tert-butylbenzamide typically involves the reaction of 2-butoxyaniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-butoxyaniline+4-tert-butylbenzoyl chlorideThis compound+HCl\text{2-butoxyaniline} + \text{4-tert-butylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-butoxyaniline+4-tert-butylbenzoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Formation of N-(2-butoxyphenyl)-4-tert-butylaniline.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and fibrosis.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in antifibrotic applications, the compound has been shown to suppress myofibroblast transdifferentiation, extracellular matrix deposition, and cellular contractility. These effects are mediated through the inhibition of signaling pathways involving proteins such as SMURF2 .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-butoxyphenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-5-6-15-24-19-10-8-7-9-18(19)22-20(23)16-11-13-17(14-12-16)21(2,3)4/h7-14H,5-6,15H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCGIGJOHUXONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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